
Sodium hexahydroxyplatinate(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hexahydroxyplatinate(IV) is an inorganic compound with the chemical formula Na₂Pt(OH)₆. It is a platinum-based compound that appears as a yellow powder and is known for its catalytic properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium hexahydroxyplatinate(IV) can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically occurs in an aqueous solution, where platinum(IV) chloride is dissolved and then reacted with an excess of sodium hydroxide to form sodium hexahydroxyplatinate(IV).
Industrial Production Methods
In industrial settings, sodium hexahydroxyplatinate(IV) is produced by dissolving platinum metal in aqua regia to form chloroplatinic acid, which is then neutralized with sodium hydroxide. The resulting solution is evaporated to yield sodium hexahydroxyplatinate(IV) as a solid product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hexahydroxyplatinate(IV) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: It can undergo ligand exchange reactions where hydroxide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like ammonia or chloride ions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds.
Reduction: Lower oxidation state platinum compounds.
Substitution: Various platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Sodium hexahydroxyplatinate(IV) is used in a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and various chemical reactions.
Biology: It is used in biochemical studies to investigate the interactions of platinum compounds with biological molecules.
Industry: It is used in the production of catalytic converters and other industrial catalysts.
Wirkmechanismus
The mechanism of action of sodium hexahydroxyplatinate(IV) involves its ability to act as a catalyst in various chemical reactions. It facilitates the transfer of electrons between reactants, thereby lowering the activation energy and increasing the reaction rate. The molecular targets and pathways involved depend on the specific reaction and the reactants used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hexachloroplatinate(IV): Na₂PtCl₆
Potassium hexachloroplatinate(IV): K₂PtCl₆
Hydrogen hexahydroxyplatinate(IV): H₂Pt(OH)₆
Uniqueness
Sodium hexahydroxyplatinate(IV) is unique due to its specific hydroxide ligands, which provide distinct catalytic properties compared to other platinum compounds. Its ability to act as a catalyst in a variety of chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
Molekularformel |
H12Na2O6Pt+2 |
|---|---|
Molekulargewicht |
349.16 g/mol |
IUPAC-Name |
disodium;platinum;hexahydrate |
InChI |
InChI=1S/2Na.6H2O.Pt/h;;6*1H2;/q2*+1;;;;;;; |
InChI-Schlüssel |
NGWKAAFKKBPMQA-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.O.O.O.[Na+].[Na+].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B15147189.png)
![1'-Benzyl-7-methoxyspiro[indoline-3,4'-piperidine]](/img/structure/B15147196.png)
![4-[(3R)-3-ethyl-4-oxa-1-azatricyclo[4.4.0.03,8]decan-5-yl]quinolin-6-ol](/img/structure/B15147199.png)
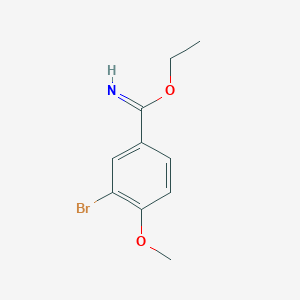
![Methyl 2-[2-[(1,3-dioxoisoindol-2-yl)oxymethyl]phenyl]-2-methoxyiminoacetate](/img/structure/B15147214.png)
![(1S,3Z)-3-[(2E)-2-[(1R,3AR,7AS)-7A-Methyl-1-[(2R)-6-methylheptan-2-YL]-2,3,3A,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexan-1-OL](/img/structure/B15147218.png)
![3-[5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B15147233.png)
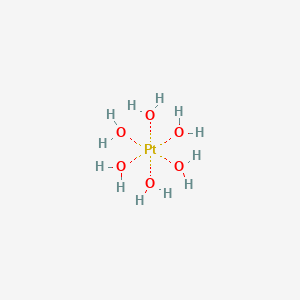
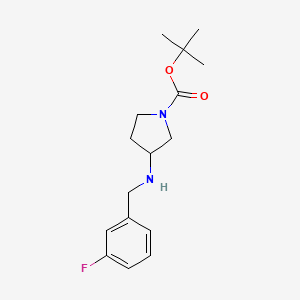
![[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B15147248.png)
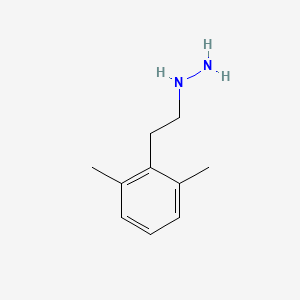
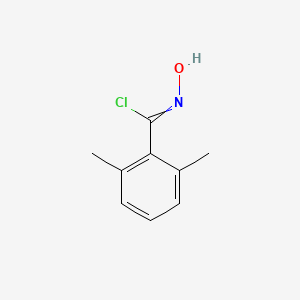
![1-(3-chloro-4-methylphenyl)-N-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B15147277.png)
![[(Furan-2-yl)(phenyl)methyl]hydrazine](/img/structure/B15147282.png)
